N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
Description
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran-2-carboxamide core linked via a methylene group to a piperidin-4-yl moiety substituted with a pyrimidine ring at the 1-position. The benzofuran moiety contributes to lipophilicity and π-π interactions, while the pyrimidine group may enhance hydrogen bonding and solubility.
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(17-12-15-4-1-2-5-16(15)25-17)22-13-14-6-10-23(11-7-14)19-20-8-3-9-21-19/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBWOSQJGQXTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed through a hydrogenation reaction of a pyridine derivative.
Linking the Piperidine and Benzofuran: The piperidine ring is then linked to the benzofuran core through a nucleophilic substitution reaction, often using a halogenated intermediate.
Introduction of the Pyrimidine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors for hydrogenation steps and automated chromatography systems for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine moiety, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Structural Characteristics
The compound has the following key attributes:
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.4 g/mol
- CAS Number : 1234915-77-5
The structure features a benzofuran moiety linked to a piperidine ring through a pyrimidine substituent, which enhances its interaction with biological targets. The arrangement of these functional groups is crucial for its pharmacological properties.
Anticancer Properties
Recent studies suggest that compounds similar to N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide exhibit significant anticancer properties. Research has demonstrated that:
- Inhibition of Cell Proliferation : The compound has been found to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) models, indicating potential efficacy against tumors .
- Induction of Apoptosis : Mechanistic studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer potential, the compound has exhibited antimicrobial properties:
- Broad-Spectrum Activity : Preliminary investigations indicate that this compound demonstrates activity against a range of bacteria and fungi, including strains resistant to conventional antibiotics .
Case Studies and Experimental Data
Several case studies highlight the compound's effectiveness:
- Antibacterial Studies : In vitro tests have shown that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to existing antibiotics .
- Antifungal Studies : The compound has shown promising antifungal activity against common pathogens, suggesting its potential as a new antifungal agent.
- Cytotoxicity Assessments : Research involving various cancer cell lines has indicated that the compound might selectively induce apoptosis in certain cancer types, reinforcing its potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal activity.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences and similarities between the target compound and analogs from the provided evidence:
Pharmacological and Physicochemical Properties
- Target Compound: LogD (estimated): ~3.5–4.5 (pyrimidine reduces lipophilicity compared to aryl groups). Solubility: Likely improved due to pyrimidine’s polar N-atoms.
Goxalapladib :
- Fentanyl Derivatives: LogD: Higher (>5) due to fluorinated aryl groups, favoring CNS penetration .
- Benzofuran-Piperidine Hybrids (): Dual Substitutions: Cyanobenzyl () or pyridine-carboxamide () groups may alter target selectivity. LogD Range: 4.16–5.0, indicating balanced lipophilicity for oral bioavailability .
Biological Activity
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a benzofuran core linked to a piperidine ring , which is further substituted with a pyrimidine moiety . The molecular formula is with a molecular weight of 336.4 g/mol . The synthesis typically involves several steps:
- Formation of the Benzofuran Core : Synthesized via cyclization reactions involving phenolic derivatives.
- Piperidine Ring Formation : Constructed through hydrogenation reactions of pyridine derivatives.
- Linking the Piperidine and Benzofuran : Achieved through nucleophilic substitution reactions.
- Introduction of the Pyrimidine Moiety : Added through further synthetic modifications .
Anticancer Activity
This compound has shown promising anticancer activity in various studies. For instance, it has been reported to inhibit cell proliferation in multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). The compound exhibits IC50 values ranging from 0.01 µM to 0.12 µM across these cell lines, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
| Cell Line | IC50 (µM) | Comparison to 5-FU |
|---|---|---|
| MCF-7 | 0.09 | Better |
| A549 | 0.03 | Better |
| Colo-205 | 0.01 | Better |
The mechanism underlying its anticancer effects involves the inhibition of protein kinase B (PKB/Akt) , a critical component in cell signaling pathways that regulate cell growth and survival. By binding to the ATP-binding site of PKB, this compound can induce apoptosis in cancer cells, effectively reducing their proliferation .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Anti-inflammatory Properties : Exhibits potential in reducing inflammation markers in vitro.
- Neuroprotective Effects : Shows promise as an anti-Alzheimer's agent by inhibiting acetylcholinesterase activity .
- Antioxidant Activity : Demonstrates significant free radical scavenging capabilities, which may contribute to its therapeutic effects .
Case Studies and Research Findings
Recent studies have highlighted the versatility of pyrimidine derivatives in drug development, showcasing their broad spectrum of biological activities:
- A study reported that compounds similar to this compound exhibited cytotoxicity against various cancer cell lines with IC50 values significantly lower than those of established drugs .
Example Case Study
In one notable case study, researchers synthesized a series of benzofuran derivatives, including our compound of interest, and evaluated their effects on several cancer cell lines. The results indicated that modifications in the benzofuran structure could enhance anticancer activity while minimizing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
